molecular formula C14H19N5O2S B2649552 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320377-37-3

8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2649552
CAS No.: 2320377-37-3
M. Wt: 321.4
InChI Key: RTFUUDGMCRBOOE-UHFFFAOYSA-N
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Description

8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with pyrazole and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and bicyclic amines. The key steps in the synthesis may involve:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions.

    Bicyclic Ring Formation: The bicyclic structure is formed through intramolecular cyclization reactions, often facilitated by heating or using specific catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives.

Scientific Research Applications

8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammatory diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazole rings can engage in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine
  • 4-(1H-pyrazol-1-ylsulfonyl)phenylboronic acid
  • 1,4-di(1H-pyrazol-4-yl)benzene

Uniqueness

8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[32

Properties

IUPAC Name

8-(1-methylpyrazol-4-yl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-17-10-14(9-16-17)22(20,21)19-11-3-4-12(19)8-13(7-11)18-6-2-5-15-18/h2,5-6,9-13H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFUUDGMCRBOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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